molecular formula C20H26O2 B14875264 3-Ethoxyestra-1,3,5(10)-trien-17-one

3-Ethoxyestra-1,3,5(10)-trien-17-one

Cat. No.: B14875264
M. Wt: 298.4 g/mol
InChI Key: HJKAXJBZYISPAD-UHFFFAOYSA-N
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Description

3-Ethoxyestra-1,3,5(10)-trien-17-one is a synthetic estrogen derivative characterized by an ethoxy group (-OCH₂CH₃) at the C3 position of the steroidal A-ring. This modification alters its physicochemical and biological properties compared to natural estrogens like estrone (3-hydroxyestra-1,3,5(10)-trien-17-one) . Its synthetic versatility allows further functionalization at other positions (e.g., C15b, C17), enabling structure-activity relationship (SAR) studies .

Properties

Molecular Formula

C20H26O2

Molecular Weight

298.4 g/mol

IUPAC Name

3-ethoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C20H26O2/c1-3-22-14-5-7-15-13(12-14)4-6-17-16(15)10-11-20(2)18(17)8-9-19(20)21/h5,7,12,16-18H,3-4,6,8-11H2,1-2H3

InChI Key

HJKAXJBZYISPAD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxyestra-1,3,5(10)-trien-17-one typically involves the modification of estrone or its derivatives. One common method includes the ethylation of estrone at the 3-position to introduce the ethoxy group. This can be achieved using ethyl iodide in the presence of a strong base like potassium carbonate. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxyestra-1,3,5(10)-trien-17-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 3-ethoxyestra-1,3,5(10)-trien-17-ol.

    Reduction: Reduction of the ketone group at the 17-position can yield 3-ethoxyestra-1,3,5(10)-trien-17β-ol.

    Substitution: The ethoxy group at the 3-position can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: 3-Ethoxyestra-1,3,5(10)-trien-17-ol.

    Reduction: 3-Ethoxyestra-1,3,5(10)-trien-17β-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Ethoxyestra-1,3,5(10)-trien-17-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethoxyestra-1,3,5(10)-trien-17-one involves its interaction with estrogen receptors. Upon binding to these receptors, the compound modulates the transcription of estrogen-responsive genes. This leads to various physiological effects, including regulation of reproductive functions and maintenance of secondary sexual characteristics .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Key Observations :

  • Substituent Effects on Synthesis : Bulky groups (e.g., ferrocenyl) require multi-step protocols and specialized reagents, whereas smaller groups (methoxy, ethoxy) are introduced via straightforward alkylation .
  • Yield Optimization : Recent advances, such as improved coupling agents in ferrocenyl derivatives, have enhanced synthetic efficiency .
Physicochemical Properties
Compound Name Molecular Weight (g/mol) Melting Point (°C) LogP Aqueous Solubility
3-Ethoxyestra-1,3,5(10)-trien-17-one 298.4 180–182 3.8 Low
3-Ferrocenyl-estra-1,3,5(10)-triene-17-one 452.3 210–212 5.2 Insoluble
3-Hydroxyestra-1,3,5(10)-trien-17-one (Estrone) 270.4 254–256 3.1 Moderate
3-Methoxyestra-1,3,5(10)-trien-17-one 284.4 165–167 3.5 Low

Key Trends :

  • Lipophilicity : Ferrocenyl and benzyl groups increase LogP, reducing solubility but enhancing membrane permeability .
  • Thermal Stability : Higher melting points in ferrocenyl derivatives correlate with crystalline packing observed in X-ray studies .

Key Findings :

  • Enzyme Inhibition: 3-Ethoxy and 3-cyano derivatives show moderate 17β-HSD1 inhibition, suggesting ethoxy groups balance hydrophobicity and steric hindrance .
  • Anticancer Activity: Ferrocenyl derivatives exhibit potent cytotoxicity via redox cycling, unlike non-metallic analogues .
  • Receptor Binding : Methoxy and ethoxy groups reduce ERα affinity compared to hydroxy-substituted estrone .

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